molecular formula C10H11F2NS B15343552 3-(2,4-Difluorophenyl)sulfanylpyrrolidine

3-(2,4-Difluorophenyl)sulfanylpyrrolidine

Cat. No.: B15343552
M. Wt: 215.26 g/mol
InChI Key: ANYBRMASAXHZAG-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)sulfanylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)sulfanylpyrrolidine typically involves the reaction of 2,4-difluorothiophenol with a pyrrolidine derivative. One common method includes the nucleophilic substitution reaction where 2,4-difluorothiophenol reacts with a halogenated pyrrolidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)sulfanylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified sulfanyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)sulfanylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)sulfanylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the sulfanyl group can participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)thio)pyrrolidine
  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Uniqueness

3-(2,4-Difluorophenyl)sulfanylpyrrolidine is unique due to the combination of the difluorophenyl and sulfanyl groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain applications.

Properties

Molecular Formula

C10H11F2NS

Molecular Weight

215.26 g/mol

IUPAC Name

3-(2,4-difluorophenyl)sulfanylpyrrolidine

InChI

InChI=1S/C10H11F2NS/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2

InChI Key

ANYBRMASAXHZAG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=C(C=C(C=C2)F)F

Origin of Product

United States

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